Topazolin

Overview

Description

Topazolin is a flavone . It has been isolated from the roots of Yellow Lupin . It displays significant activity against Salmonella typhimurium ATCC 13311 with MIC values ranging from 2 to 8 ug/mL. It also shows in vitro free radical scavenging activities .

Molecular Structure Analysis

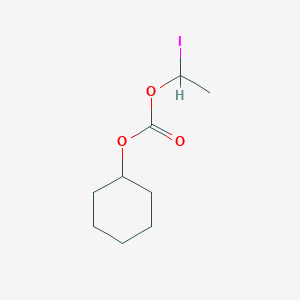

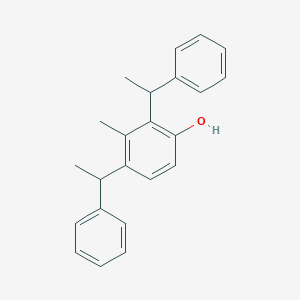

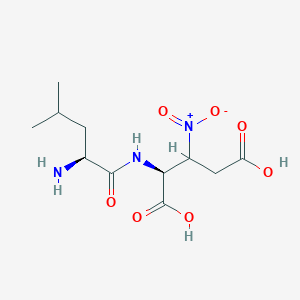

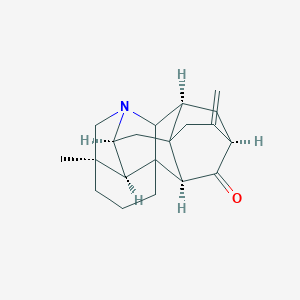

Topazolin has a molecular formula of C21H20O6 and a molecular weight of 368.39 . Its chemical name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one .Physical And Chemical Properties Analysis

Topazolin is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Traditional Medicine

Topazolin is found in licorice, which is the most widely consumed herbal product in the world . The dynamic accumulation of secondary metabolites, including Topazolin, in licorice is an area of active research .

Fungal Metabolism

Topazolin plays a role in the fungal metabolism of prenylated flavonoids . It is converted by fungi into compounds similar to those obtained from other prenylated flavonoids .

Isoflavone Metabolism

Topazolin is involved in the metabolism of the 6′-prenylated isoflavone piscidone . It is metabolized by certain fungi to give the corresponding dihydropyrano-isoflavone as a major product .

Flavonoid Research

Topazolin is a component of certain 3-methoxyflavones found in the roots of yellow lupin . Its presence helps researchers understand the chemical structure and properties of these flavonoids .

Safety And Hazards

properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148990 | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Topazolin | |

CAS RN |

109605-79-0 | |

| Record name | Topazolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Topazolin and where is it found?

A: Topazolin, chemically known as 5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone [], is a prenylated 3-methoxyflavone. It was first discovered and isolated from the roots of the yellow lupin (Lupinus luteus L. cv. Topaz) [].

Q2: What is the molecular structure and formula of Topazolin?

A2: Topazolin possesses an isoprenyl group (also known as a 3,3-dimethylallyl group) attached to its core flavone structure.

- Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, its structure was elucidated using a combination of chemical and spectroscopic methods []. This likely included techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.

Q3: Does Topazolin exhibit any biological activities?

A: Topazolin was found to have weak fungitoxic activity against the fungus Cladosporium herbarum []. This suggests that despite its phenolic nature and isopentenyl side chain, which are often associated with antifungal properties, its activity against this specific fungus is limited.

Q4: How is Topazolin metabolized by fungi?

A: Studies have shown that certain fungi can metabolize Topazolin. Aspergillus flavus and Botrytis cinerea were observed to metabolize Topazolin into various products, similar to metabolites observed from other prenylated flavonoids like luteone []. This suggests these fungi possess enzymatic pathways capable of modifying the prenyl group and potentially other parts of the Topazolin structure.

Q5: Are there any computational studies on Topazolin's activity?

A: Yes, a study utilized computational methods, including density functional theory (DFT), to investigate the antioxidant potential of Topazolin []. The study suggests that the antioxidant activity of Topazolin is influenced by solvent effects and its pKa value. Specifically, a higher pKa value of Topazolin appears to be beneficial for its antioxidant activity in certain solvent environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)